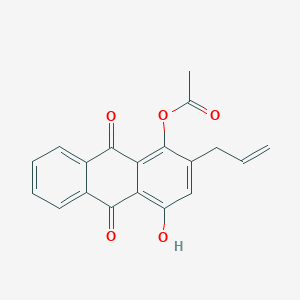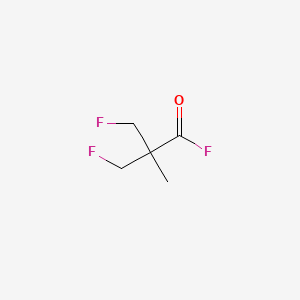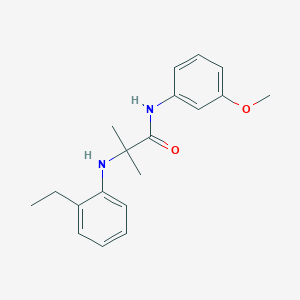
N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide is a synthetic organic compound with a complex structure It is characterized by the presence of both ethyl and methoxy groups attached to a phenyl ring, along with a methylalaninamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide typically involves multi-step organic reactions. One common approach is the reaction of 2-ethylphenylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an amide bond, resulting in the intermediate product, which is then further reacted with 2-methylalanine under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of N2-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N2-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- N~2~-(2-Methylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide
- N~2~-(2-Ethylphenyl)-N-(4-methoxyphenyl)-2-methylalaninamide
- N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-ethylalaninamide
Uniqueness
N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
90304-70-4 |
|---|---|
分子式 |
C19H24N2O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
2-(2-ethylanilino)-N-(3-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C19H24N2O2/c1-5-14-9-6-7-12-17(14)21-19(2,3)18(22)20-15-10-8-11-16(13-15)23-4/h6-13,21H,5H2,1-4H3,(H,20,22) |
InChIキー |
CLNKELHPXWVNBR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1NC(C)(C)C(=O)NC2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


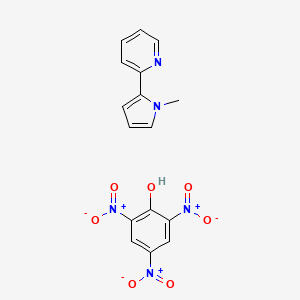

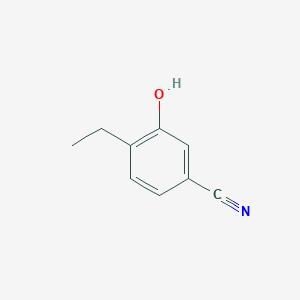
![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)
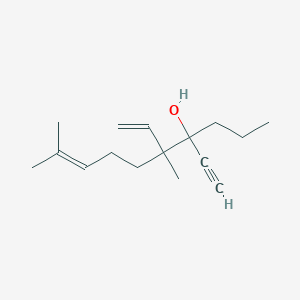
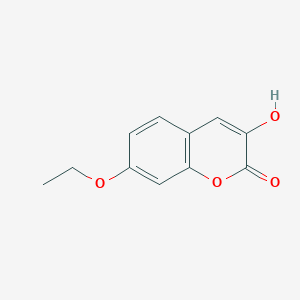
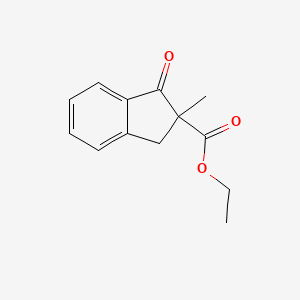
![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)
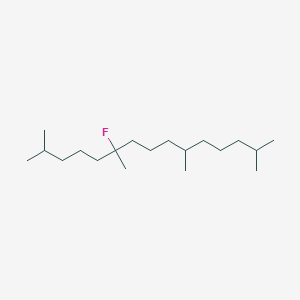
![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
![Benzyl 4-[(2-chlorophenyl)methoxy]benzoate](/img/structure/B14363085.png)
![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)
